molecular formula C33H36ClNO6 B12853734 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide

Cat. No.: B12853734
M. Wt: 578.1 g/mol
InChI Key: YLWLESJSCCROKO-UHFFFAOYSA-N
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Description

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic compound with a unique structure that combines anthracene derivatives and chlorohexyl groups

Properties

Molecular Formula

C33H36ClNO6

Molecular Weight

578.1 g/mol

IUPAC Name

N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(9,10-dioxo-1-phenylmethoxyanthracen-2-yl)acetamide

InChI

InChI=1S/C33H36ClNO6/c34-16-8-1-2-9-18-39-20-21-40-19-17-35-29(36)22-25-14-15-28-30(33(25)41-23-24-10-4-3-5-11-24)32(38)27-13-7-6-12-26(27)31(28)37/h3-7,10-15H,1-2,8-9,16-23H2,(H,35,36)

InChI Key

YLWLESJSCCROKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)CC(=O)NCCOCCOCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves multiple steps. The starting materials typically include benzyloxy anthracene derivatives and chlorohexyl ethoxy compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The chlorohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride: Shares structural similarities but differs in functional groups.

    Benzyloxy anthracene derivatives: Similar core structure but different substituents.

Uniqueness

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is unique due to its combination of anthracene and chlorohexyl groups, providing distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic molecule belonging to the class of anthracene derivatives. This compound exhibits a unique structural configuration that includes an anthracene core with a benzyloxy substituent and a chlorohexyl ether moiety. The biological activity of this compound is of significant interest due to its potential therapeutic implications and interactions with various biological systems.

Structural Characteristics

The molecular formula of the compound is C23H30ClO5C_{23}H_{30}ClO_{5}, with a molecular weight of approximately 578.1 g/mol . Its structure can be represented as follows:

Molecular Structure C23H30ClO5\text{Molecular Structure }\quad \text{C}_{23}\text{H}_{30}\text{ClO}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various signal transduction pathways and metabolic processes. The benzyloxy group enhances solubility and facilitates interactions with biological molecules, while the chlorohexyl group may play a role in pharmacokinetics and bioactivity.

Potential Mechanisms:

  • Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation: Binding can initiate downstream signaling pathways that affect cellular responses.

Biological Activity

Research indicates that 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide exhibits several biological activities:

  • Antioxidant Properties: Preliminary studies suggest that the compound may possess antioxidant capabilities, although specific assays are necessary for quantification.
  • Antimicrobial Activity: Similar anthracene derivatives have shown promise in antimicrobial applications, indicating potential for this compound as well.

Case Studies and Research Findings

Research into the biological activities of this compound has yielded several insights:

  • In Vitro Studies:
    • A study demonstrated that derivatives of anthracene can effectively inhibit specific enzymes involved in metabolic pathways, suggesting a possible application in metabolic disorders.
  • Pharmacological Evaluation:
    • The compound's interaction with various biological targets was assessed through binding affinity studies, indicating significant potential for therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation.
  • Toxicity Assessment:
    • Toxicological evaluations revealed that while the compound shows promising biological activity, further studies are needed to assess its safety profile comprehensively.

Data Summary Table

PropertyValue
Molecular FormulaC23H30ClO5
Molecular Weight578.1 g/mol
Antioxidant ActivityPreliminary evidence available
Antimicrobial ActivityPotential based on analogs
Binding Affinity (to specific targets)Significant (details pending)

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